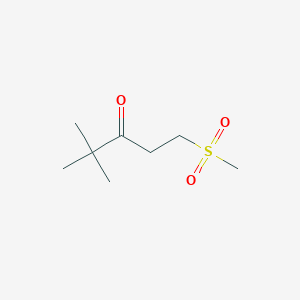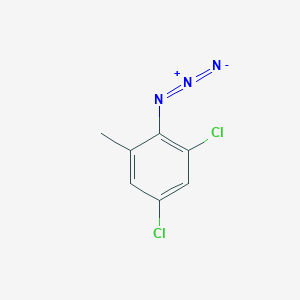
Potassium trifluoro(isothiazol-4-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(isothiazol-4-yl)borate is a specialized organoboron compound known for its unique chemical properties and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and reactivity in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(isothiazol-4-yl)borate typically involves the reaction of isothiazol-4-ylboronic acid with potassium bifluoride. The reaction proceeds under mild conditions, often in an aqueous or alcoholic medium, to yield the desired trifluoroborate salt. The general reaction can be represented as:
Isothiazol-4-ylboronic acid+KHF2→Potassium trifluoro(isothiazol-4-yl)borate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium trifluoro(isothiazol-4-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to yield boron-containing intermediates.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed
Major Products: The major products formed from these reactions include various boronic acids, esters, and substituted organoboron compounds, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Potassium trifluoro(isothiazol-4-yl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, to form carbon-carbon bonds. .
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules. .
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment. .
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties
Mécanisme D'action
The mechanism by which potassium trifluoro(isothiazol-4-yl)borate exerts its effects involves the formation of reactive intermediates that participate in various chemical reactions. In cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The trifluoroborate group acts as a nucleophile, facilitating the transfer of the organic moiety to the metal center .
Comparaison Avec Des Composés Similaires
- Potassium trifluoro(phenyl)borate
- Potassium trifluoro(isoquinolin-4-yl)borate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
Comparison: Potassium trifluoro(isothiazol-4-yl)borate stands out due to its unique isothiazolyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. This uniqueness makes it particularly valuable in specific synthetic applications where other trifluoroborates may not be as effective .
Propriétés
Formule moléculaire |
C3H2BF3KNS |
|---|---|
Poids moléculaire |
191.03 g/mol |
Nom IUPAC |
potassium;trifluoro(1,2-thiazol-4-yl)boranuide |
InChI |
InChI=1S/C3H2BF3NS.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H;/q-1;+1 |
Clé InChI |
ZYJIRRUZZDGUQZ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CSN=C1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13467028.png)
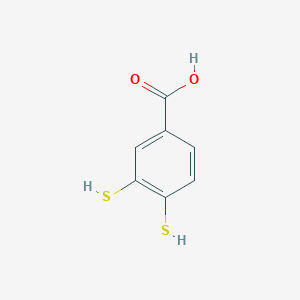
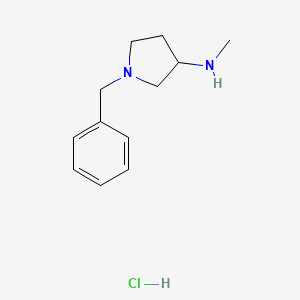
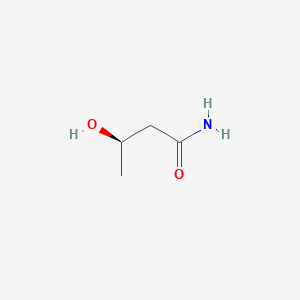
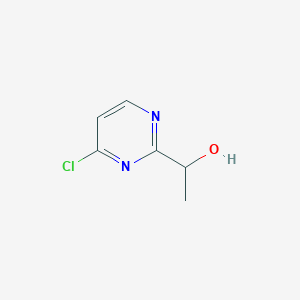
![3-Oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13467050.png)
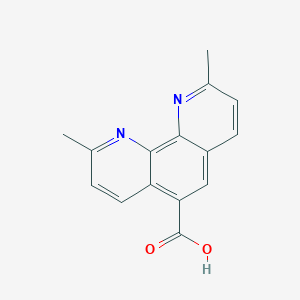
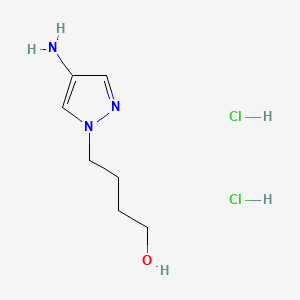
![{[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)aminehydrochloride](/img/structure/B13467070.png)
![tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride](/img/structure/B13467071.png)
![5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B13467086.png)
